![molecular formula C18H9ClN4O6 B11108471 2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11108471.png)
2-[(4-chlorophenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-CHLOROANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloroaniline group and two nitro groups attached to the isoquinoline core, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Amination: The chloroaniline group is introduced via nucleophilic substitution reactions, where a chloro-substituted isoquinoline derivative reacts with aniline under basic conditions.
Cyclization: The final step involves cyclization reactions to form the isoquinoline core, often facilitated by acidic or basic catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroaniline group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 2-(4-AMINOANILINO)-6,7-DIAMINO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE.
Substitution: Formation of various substituted isoquinoline derivatives.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-(4-CHLOROANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: The compound is used in studies investigating enzyme inhibition, particularly those involved in oxidative stress and inflammation.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.
Chemical Biology: The compound serves as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE involves its interaction with cellular components, particularly DNA and enzymes. The nitro groups can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cell cycle arrest and apoptosis. Additionally, the compound can inhibit enzymes involved in oxidative stress, thereby modulating cellular redox states and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMOANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
- 2-(4-METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
- 2-(4-FLUOROANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE
Uniqueness
The uniqueness of 2-(4-CHLOROANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroaniline group enhances its ability to interact with biological targets, while the nitro groups contribute to its redox properties and potential as a therapeutic agent.
Properties
Molecular Formula |
C18H9ClN4O6 |
|---|---|
Molecular Weight |
412.7 g/mol |
IUPAC Name |
2-(4-chloroanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H9ClN4O6/c19-9-1-3-10(4-2-9)20-21-17(24)11-5-7-13(22(26)27)16-14(23(28)29)8-6-12(15(11)16)18(21)25/h1-8,20H |
InChI Key |
KJXPKJSDUGZVSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NN2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


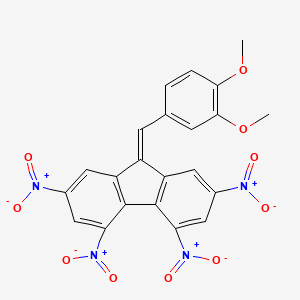
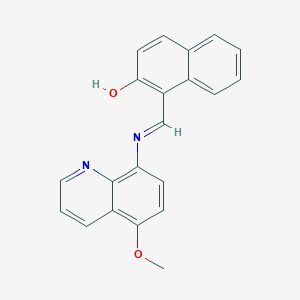
![3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11108419.png)

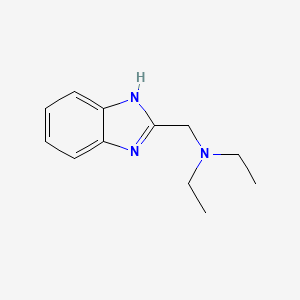
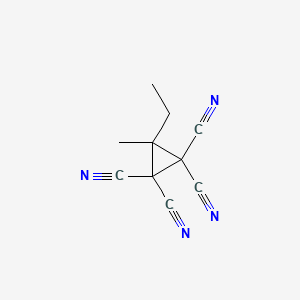
![N,N'-bis(3,4-dichlorophenyl)bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide](/img/structure/B11108439.png)
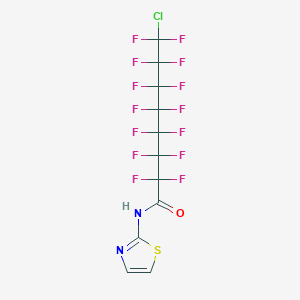
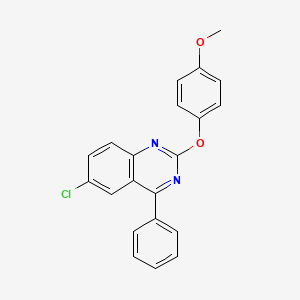
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(2-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11108454.png)
![4-methyl-N-(1-{2-[(4-nitrophenyl)carbonyl]-3-[2-(pentyloxy)phenyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)benzenesulfonamide](/img/structure/B11108456.png)

![7-[4-(azepan-1-yl)-1,2,5-oxadiazol-3-yl]-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B11108464.png)
![2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11108465.png)
